![molecular formula C26H21FN2O3S B11339596 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11339596.png)
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide is an organic compound with the molecular formula C26H21FN2O3S.
准备方法
The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids. The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
化学反应分析
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol.
科学研究应用
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors. This compound may serve as a lead compound for the development of new drugs.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: It is used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of polymers and coatings.
作用机制
The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of cancer cell growth. The specific pathways involved depend on the molecular targets and the biological context.
相似化合物的比较
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-fluorobenzamide can be compared with other similar compounds, such as:
N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-2-nitrobenzamide: This compound has a similar structure but contains a nitro group instead of a fluorine atom. The presence of the nitro group can significantly alter the compound’s chemical and biological properties.
N-benzyl-4-sulfamoyl-benzamide: This compound lacks the fluorine atom and has different pharmacological properties. It is used as a reference compound in various studies to compare the effects of different substituents on the benzamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C26H21FN2O3S |
|---|---|
分子量 |
460.5 g/mol |
IUPAC 名称 |
N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C26H21FN2O3S/c27-25-14-8-7-13-24(25)26(30)28-21-15-17-23(18-16-21)33(31,32)29(22-11-5-2-6-12-22)19-20-9-3-1-4-10-20/h1-18H,19H2,(H,28,30) |
InChI 键 |
HIXCWVJJKPBFHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


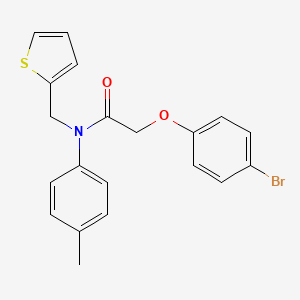
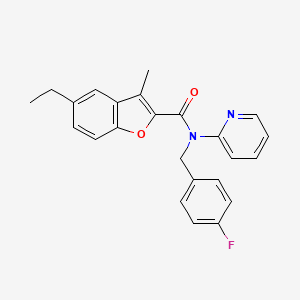
![5-(3,4-dimethylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B11339536.png)
![(4-Benzylpiperazin-1-yl){1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11339539.png)
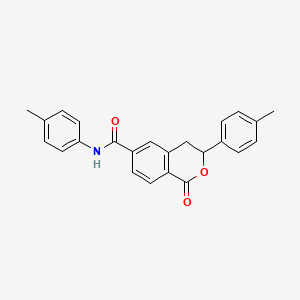
![3-[5-(3-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzonitrile](/img/structure/B11339551.png)
![2-(4-bromophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11339557.png)
![N-Sec-butyl-2-{[(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetyl]amino}benzamide](/img/structure/B11339570.png)

![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11339578.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B11339584.png)
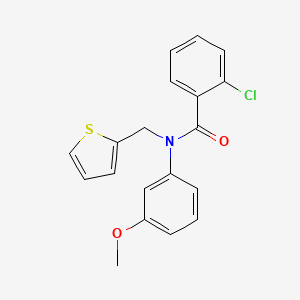
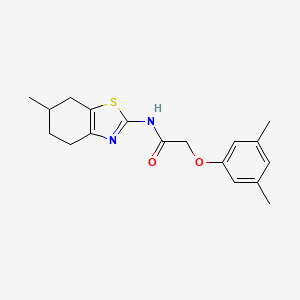
![1-[(3-chlorobenzyl)sulfonyl]-N-(4-ethylphenyl)piperidine-4-carboxamide](/img/structure/B11339623.png)
